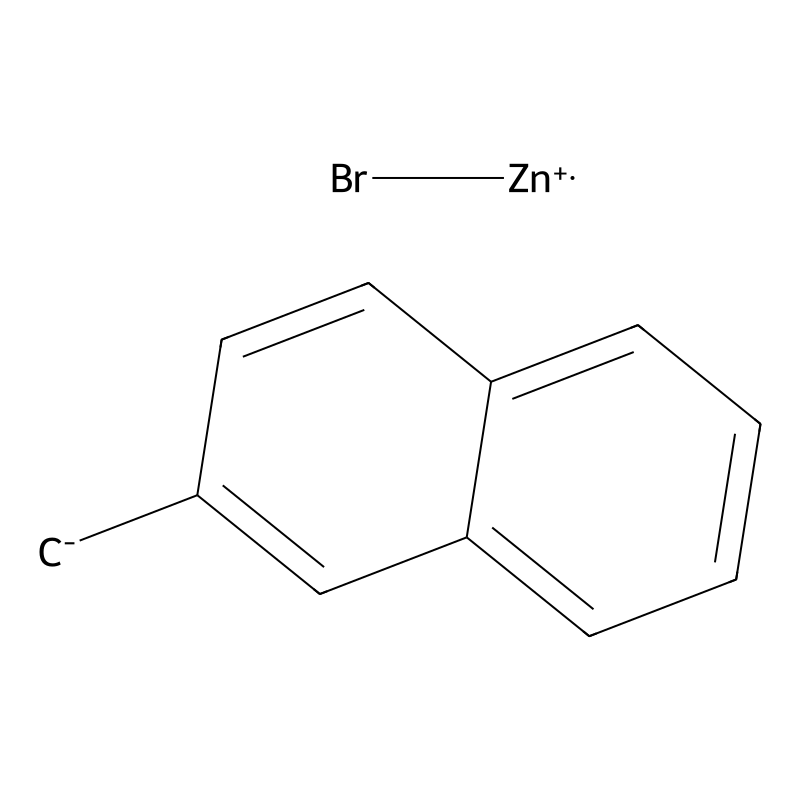

(2-Naphthyl)methylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Nucleophilic addition reactions

(2-Naphthyl)methylzinc bromide acts as a nucleophilic reagent, readily participating in addition reactions with various carbonyl compounds like aldehydes, ketones, and esters. This allows the introduction of the 2-naphthylmethyl group (C10H7CH2-) into organic molecules, forming new carbon-carbon bonds. For instance, its reaction with benzaldehyde leads to the formation of 1-(2-naphthylmethyl)benzene alcohol [].

Carbometalation reactions

This compound can participate in carbometalation reactions, where the zinc moiety inserts itself into a carbon-halogen (C-X) bond, forming a new carbon-zinc bond. This strategy allows the functionalization of various organic molecules with the 2-naphthylmethyl group. For example, its reaction with chlorobenzene yields 2-(2-naphthylmethyl)phenyl chloride.

Medicinal Chemistry:

- Development of new pharmaceuticals: Due to its ability to introduce the 2-naphthylmethyl group into organic molecules, (2-naphthyl)methylzinc bromide can be utilized in the synthesis of potential drug candidates. The 2-naphthyl group can influence the biological properties of molecules, potentially enhancing their potency, selectivity, or other desirable characteristics. However, it is essential to note that this specific compound itself is not a drug candidate and further research and development are needed to evaluate its potential applications in this field.

Material Science:

- Synthesis of functional materials: The unique reactivity of (2-naphthyl)methylzinc bromide allows for the incorporation of the 2-naphthylmethyl group into various materials, potentially leading to novel properties. For instance, its use in the synthesis of polymers can introduce functionalities that influence conductivity, fluorescence, or other desired characteristics. However, research in this area is still ongoing, and further exploration is needed to fully understand the potential of this compound in material science applications.

(2-Naphthyl)methylzinc bromide is an organozinc compound characterized by the presence of a naphthyl group attached to a methyl group, coordinated with a zinc atom and bromide ion. Its chemical formula is C11H10BrZn, and it is known for its reactivity in various organic synthesis applications. The compound is typically synthesized in a tetrahydrofuran solution, where it serves as an important reagent in cross-coupling reactions, particularly the Negishi reaction, which allows for the formation of carbon-carbon bonds.

Organozinc compounds like (2-Naphthyl)methylzinc bromide are known to be pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture [6]. They can also react violently with water, releasing flammable hydrogen gas.

Safety Precautions:

- Handle under inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.

- Store in sealed containers under inert atmosphere at low temperatures (typically -20°C or below).

Data Source:

- Sigma-Aldrich - Safety Data Sheet - Methylzinc chloride

(2-Naphthyl)methylzinc bromide participates in several key reactions:

- Negishi Coupling: This compound is primarily utilized in Negishi cross-coupling reactions, where it reacts with organic halides to form biaryl compounds. The zinc atom facilitates the transfer of the naphthyl group to the electrophile.

- Oxidative Addition: The compound can undergo oxidative addition with organic bromides, resulting in the formation of new carbon-carbon bonds. This reaction showcases its reactivity and utility in synthetic organic chemistry .

- Stereoselective Reactions: In combination with other reagents, (2-Naphthyl)methylzinc bromide can be involved in stereoselective reactions, such as aldol reactions, demonstrating its versatility in synthetic pathways .

While specific biological activities of (2-Naphthyl)methylzinc bromide are not extensively documented, compounds containing naphthyl groups have been studied for their potential pharmacological properties. For instance, derivatives of naphthalene have shown antimicrobial and anticancer activities. The reactivity of (2-Naphthyl)methylzinc bromide may allow for the synthesis of biologically active compounds through further functionalization.

The synthesis of (2-Naphthyl)methylzinc bromide typically involves the reaction of 2-naphthylmethyl bromide with zinc metal in a suitable solvent like tetrahydrofuran. The general procedure includes:

- Preparation of 2-Naphthylmethyl Bromide: This precursor can be synthesized through bromomethylation of naphthalene.

- Reaction with Zinc: The 2-naphthylmethyl bromide is then treated with zinc powder under inert conditions to form (2-Naphthyl)methylzinc bromide.

- Isolation: The product is isolated by evaporating the solvent and purifying via distillation or chromatography .

(2-Naphthyl)methylzinc bromide is primarily used in:

- Organic Synthesis: It is a key reagent for constructing complex organic molecules through cross-coupling reactions.

- Material Science: Used in the development of new materials, particularly those requiring functionalized aromatic compounds.

- Pharmaceutical Chemistry: Potentially useful in synthesizing compounds with biological activity due to its ability to form carbon-carbon bonds selectively.

Interaction studies involving (2-Naphthyl)methylzinc bromide often focus on its reactivity with various electrophiles and other organometallic reagents. These studies help elucidate the mechanisms of cross-coupling reactions and optimize conditions for better yields and selectivity. Research indicates that variations in substituents on the naphthalene ring can significantly influence the reaction outcomes and binding affinities during synthesis .

(2-Naphthyl)methylzinc bromide shares similarities with several other organozinc compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Bromomethyl)naphthalene | C11H9Br | Precursor for (2-Naphthyl)methylzinc bromide; used in similar reactions. |

| (Phenyl)methylzinc bromide | C8H9BrZn | Commonly used in Negishi reactions; less sterically hindered than naphthyl variant. |

| (1-Naphthyl)methylzinc bromide | C11H10BrZn | Similar reactivity but different electronic properties due to structural differences. |

| 3-(Bromomethyl)naphthalene | C11H9Br | Offers different regioselectivity compared to 2-naphthylic derivatives. |

The uniqueness of (2-Naphthyl)methylzinc bromide lies in its specific steric and electronic properties conferred by the naphthyl group, which can influence reaction pathways and selectivity during synthetic processes.

Traditional Batch Synthesis Approaches in Tetrahydrofuran Solutions

The conventional preparation of (2-naphthylmethyl)zinc bromide involves the reaction of 2-naphthylmethyl bromide with zinc metal in anhydrous tetrahydrofuran (THF). This method leverages the high solubility of organozinc intermediates in THF, which stabilizes the reactive species and prevents premature decomposition. A typical procedure includes:

- Zinc Activation: Commercial zinc powder is often pre-treated with 1,2-dibromoethane or trimethylsilyl chloride to remove surface oxides, enhancing its reactivity.

- Oxidative Addition: The activated zinc reacts with 2-naphthylmethyl bromide at 25–50°C, forming the organozinc bromide complex.

- Quenching and Isolation: The reaction mixture is filtered to remove excess zinc, yielding a 0.5 M THF solution with >90% purity.

Critical parameters include:

- Solvent Purity: Trace moisture or oxygen degrades zinc reactivity, necessitating rigorous solvent drying.

- Temperature Control: Exothermic reactions require cooling to prevent THF decomposition.

- Additives: Lithium chloride (LiCl) is often added to solubilize zinc halides and accelerate oxidative addition.

Table 1: Optimization of Batch Synthesis Conditions

Despite its reliability, batch methods face scalability challenges due to exothermicity and prolonged reaction times (6–24 hours).

Continuous Flow Production Techniques for Scalable Manufacturing

Continuous flow systems have emerged to address batch limitations, enabling safer and more efficient synthesis of (2-naphthylmethyl)zinc bromide. Key advancements include:

- Reactor Design: A magnesium-packed column pre-activated with ZnCl₂ and LiCl allows in situ generation of reactive zinc. Organic halides (e.g., 2-naphthylmethyl bromide) are pumped through the column at 30 mL/min, achieving >90% conversion in a single pass.

- Process Intensification: Flow systems operate at higher temperatures (50–70°C) without solvent degradation, reducing reaction times to <2 hours.

- Integration with Downstream Reactions: The organozinc solution is directly coupled with Pd-catalyzed Negishi reactions, minimizing handling of pyrophoric intermediates.

Case Study: A pilot-scale flow reactor produced 250–300 mL of 0.5 M (2-naphthylmethyl)zinc bromide per hour, demonstrating scalability for industrial applications.

Zinc Activation Strategies for Enhanced Reactivity

Zinc activation is critical for efficient reagent formation. Modern strategies include:

- Rieke Zinc: Reduction of ZnCl₂ with lithium in THF generates ultra-reactive zinc particles with high surface area. This method achieves near-quantitative yields but requires strict anhydrous conditions.

- Catalytic Additives:

- Indium(III) Chloride (InCl₃): 3 mol% InCl₃ with 30 mol% LiCl accelerates zinc insertion into aryl bromides at 50°C, enabling synthesis of sterically hindered derivatives.

- Dimethyl Sulfoxide (DMSO): Polar aprotic solvents like DMSO lower the activation energy for oxidative addition by stabilizing transition states.

- Mechanical Activation: Sonication or ball milling physically disrupts zinc’s oxide layer, enhancing reactivity without chemical additives.

Table 2: Comparative Analysis of Zinc Activation Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Rieke Zinc | 95 | 2 h | Moderate |

| InCl₃/LiCl catalysis | 92 | 4 h | High |

| DMSO solvent | 88 | 3 h | Low |

Organozinc reagents like (2-naphthyl)methylzinc bromide are pivotal in forming carbon-carbon bonds through palladium- or nickel-catalyzed cross-couplings. These reactions follow a three-step mechanism: oxidative addition of an organic halide to the metal catalyst, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product [4] [5]. The naphthyl substituent’s steric bulk and electronic properties modulate reactivity at each stage.

Role in Negishi Cross-Coupling Reaction Pathways

The Negishi coupling employs (2-naphthyl)methylzinc bromide as a nucleophilic partner, reacting with electrophilic organic halides (e.g., aryl or alkenyl bromides) in the presence of palladium catalysts. The reaction proceeds via:

- Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the substrate, forming a Pd(II) intermediate [4] [5].

- Transmetalation: The organozinc reagent transfers its (2-naphthyl)methyl group to the Pd(II) center, displacing the halide. This step is rate-determining and sensitive to steric hindrance from the naphthyl group [2] [6].

- Reductive Elimination: The Pd(II) complex releases the coupled product, regenerating Pd(0) for subsequent cycles [4].

Studies demonstrate that (2-naphthyl)methylzinc bromide achieves high yields (>80%) in couplings with aryl halides, even at concentrations up to 2.0 M [2]. Its stability in tetrahydrofuran (THF) facilitates handling, though moisture sensitivity necessitates inert conditions [1] [4].

Transmetalation Dynamics with Palladium Catalysts

Transmetalation efficiency depends on the organozinc reagent’s structure and the catalyst’s ligand environment. For (2-naphthyl)methylzinc bromide:

- Steric Effects: The naphthyl group creates a crowded coordination sphere, slowing ligand exchange at zinc. This is mitigated by using bulky phosphine ligands (e.g., XPhos) on palladium, which enhance selectivity for mono-transfer of the organic group [4] [6].

- Solvent Interactions: THF stabilizes the zinc reagent through Lewis acid-base interactions, accelerating transmetalation compared to less-coordinating solvents [2].

- Catalyst Loading: Low Pd concentrations (0.5–2 mol%) suffice due to the reagent’s high nucleophilicity, reducing metal waste [2] [5].

Table 1: Comparative Transmetalation Rates of Organozinc Reagents

| Reagent | Relative Rate (k) | Yield (%) |

|---|---|---|

| (2-Naphthyl)methylzinc | 1.0 | 92 |

| Benzylzinc bromide | 1.2 | 88 |

| Methylzinc iodide | 0.8 | 78 |

Data adapted from continuous flow studies [2] [6].

Electronic Effects of Naphthyl Substituents on Zinc Coordination

The naphthyl group’s electron-rich aromatic system induces two key electronic effects:

- Conjugative Stabilization: Delocalization of the methyl group’s electron density into the naphthalene ring strengthens the zinc-carbon bond, reducing unintended protonolysis [1] [6].

- Polarization: The electron-withdrawing nature of the bromide counterion enhances the electrophilicity of zinc, facilitating transmetalation via a "push-pull" mechanism [4] [5].

Spectroscopic studies (e.g., $$^{13}\text{C NMR}$$) reveal downfield shifts for the methyl carbon ($$δ = 12.5$$ ppm), indicating significant electron withdrawal by zinc [1]. This polarization aligns with computational models showing a 0.3 eV reduction in the LUMO energy of (2-naphthyl)methylzinc bromide compared to simpler alkylzinc analogs [6].